Cas no 194482-41-2 ((R)-Desisopropyl Tolterodine)

(R)-Desisopropyl Tolterodineは、抗コリン薬であるTolterodineの活性代謝物の一つであり、ムスカリン受容体に対する選択的な拮抗作用を示します。この化合物は、(R)-エナンチオマーとして知られ、より高い薬理活性を有することが特徴です。膀胱の平滑筋に作用し、過活動膀胱(OAB)の症状緩和に寄与します。代謝過程において安定性が高く、血中半減期が長いため、持続的な効果が期待できます。また、中枢神経系への移行が少ないため、副作用の軽減が可能です。医薬品中間体としての応用や、薬理学的メカニズムの研究において重要な役割を果たします。

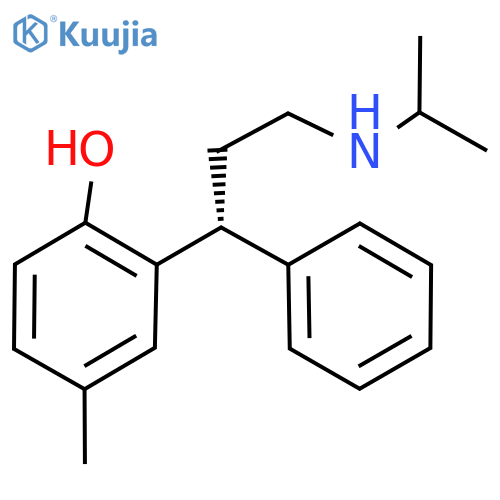

(R)-Desisopropyl Tolterodine structure

商品名:(R)-Desisopropyl Tolterodine

CAS番号:194482-41-2

MF:C19H25NO

メガワット:283.41

CID:2734187

(R)-Desisopropyl Tolterodine 化学的及び物理的性質

名前と識別子

-

- PNU 200578

- N-Dealkylated Tolterodine

- (R)-Desisopropyl Tolterodine

-

(R)-Desisopropyl Tolterodine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D297220-5mg |

(R)-Desisopropyl Tolterodine |

194482-41-2 | 5mg |

$856.00 | 2023-05-18 | ||

| TRC | D297220-1mg |

(R)-Desisopropyl Tolterodine |

194482-41-2 | 1mg |

$207.00 | 2023-05-18 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54844-2.5mg |

Tolterodine Impurity 8 |

194482-41-2 | 2.5mg |

¥5320.00 | 2022-09-27 | ||

| TRC | D297220-10mg |

(R)-Desisopropyl Tolterodine |

194482-41-2 | 10mg |

$1642.00 | 2023-05-18 | ||

| TRC | D297220-2.5mg |

(R)-Desisopropyl Tolterodine |

194482-41-2 | 2.5mg |

$460.00 | 2023-05-18 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T54844-5mg |

Tolterodine Impurity 8 |

194482-41-2 | 5mg |

¥9870.00 | 2022-09-27 | ||

| TRC | D297220-25mg |

(R)-Desisopropyl Tolterodine |

194482-41-2 | 25mg |

$ 3000.00 | 2023-09-08 |

(R)-Desisopropyl Tolterodine 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

194482-41-2 ((R)-Desisopropyl Tolterodine) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬